molecular formula C12H8INO3 B3158698 1-(2-Iodophenoxy)-2-nitrobenzene CAS No. 860465-22-1

1-(2-Iodophenoxy)-2-nitrobenzene

Cat. No. B3158698
CAS RN: 860465-22-1
M. Wt: 341.1 g/mol
InChI Key: WTAYRONPAAMNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Iodophenoxy)-2-nitrobenzene” is a compound that contains an iodine atom and a nitro group. It’s likely to be a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “(S,S)-2-(α-(2-iodophenoxy)benzyl)morpholine”, was synthesized in a halogen exchange reaction .

Scientific Research Applications

Complex Photophysics and Photochemistry of Nitroaromatic Compounds

Nitrobenzene, a simple nitroaromatic compound, exhibits a rich photophysics and photochemistry profile, with research detailing the decay paths after UV absorption, lack of fluorescence and phosphorescence, and a high triplet quantum yield. These properties suggest potential applications in photochemical reactions and the development of photostable materials (Giussani & Worth, 2017).

Electrochemical Reduction in Ionic Liquids

Studies on the electrochemical reduction of nitrobenzene and related compounds reveal mechanisms that are primarily influenced by the viscous nature of the ionic liquid used, suggesting potential applications in designing electrochemical processes for the reduction or synthesis of nitroaromatic derivatives (Silvester et al., 2006).

Catalytic Oxidation Processes

Research into the regioselective oxidation of nitrobenzene to 2-nitrophenol with oxygen, catalyzed by polyoxometalates, underscores the potential for selective catalytic processes in the synthesis of nitroaromatic derivatives, offering pathways for the development of environmentally friendly synthetic methods (Khenkin, Weiner, & Neumann, 2005).

Electron Attachment and Empty Level Structure

Investigations into the gas-phase empty level structures of nitroaromatic compounds, including nitrobenzene, through electron transmission spectroscopy, provide insights into electron affinity and the formation of anion radicals. This knowledge is crucial for understanding the reactivity and stability of nitroaromatic compounds in various environmental and synthetic contexts (Modellia & Venuti, 2001).

Photocatalytic Degradation

The photocatalytic degradation of nitrobenzene in wastewater using advanced oxidation processes suggests applications in environmental remediation. The ability of certain catalysts to activate persulfate into sulfate radicals for nitrobenzene oxidation highlights the potential for developing efficient wastewater treatment technologies (Chen & Liu, 2021).

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “1-(2-Iodophenoxy)-2-nitrobenzene”. For example, iodinated compounds have been used in medical imaging and in the synthesis of complex organic molecules .

properties

IUPAC Name

1-(2-iodophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAYRONPAAMNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-iodophenol (11.82 g, 52.7 mmol) and 1-fluoro-2-nitrobenzene (5.0 g, 35.1 mmol) in DMSO (50 mL was added K2CO3 (14.5 g, 105.3 mmol), followed by CsF (8.0 g, 52.7 mmol). The resulting suspension was stirred at 50° C. until no starting material remained (˜5 h), cooled to rt and partitioned between water (50 mL) and CH2Cl2 (50 mL). The water layer was separated and extracted with CH2Cl2 (2×10 mL). The combined organic layers were washed with 1 aq N NaOH (10 mL) and brine, and dried over Na2SO4. Solvent was removed under vacuum to give 1-(2-iodophenoxy)-2-nitrobenzene (11.2 g, 93%) as an oil, which was used for next step without purification.
Quantity
11.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodophenoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Iodophenoxy)-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Iodophenoxy)-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Iodophenoxy)-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Iodophenoxy)-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Iodophenoxy)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.